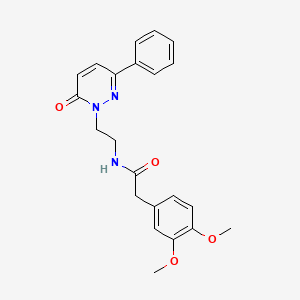
2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Pyridones and Related Compounds : A study by Farag et al. (2004) explored the condensation of 4-aminoantipyrine with various substrates to synthesize ethyl 3-(1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxo-3H-pyrazol-4-yl)aminoacrylate and related compounds. These processes yield derivatives with potential for further pharmacological evaluation, demonstrating a method for creating pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines incorporating antipyrine moiety, which are of interest for their potential analgesic and anti-inflammatory activities (Farag, Dawood, & Elmenoufy, 2004).
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, highlighting the chemical versatility and therapeutic potential of acetamide derivatives in addressing fungal infections. Although not directly related to the specified compound, this research underscores the broad potential of acetamide derivatives in developing antifungal therapies (Bardiot et al., 2015).
Analgesic and Anti-Inflammatory Activities : Yusov et al. (2019) synthesized (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides and found that these compounds displayed significant analgesic and anti-inflammatory effects, comparable to known medications like sodium metamizole. This study provides an example of how modifications to the acetamide structure can lead to promising pharmacological properties (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-19-10-8-16(14-20(19)29-2)15-21(26)23-12-13-25-22(27)11-9-18(24-25)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBUJLQJPNSPEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

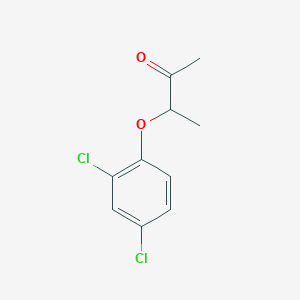
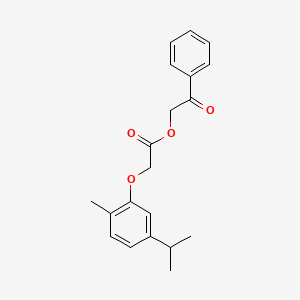
![3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2389993.png)
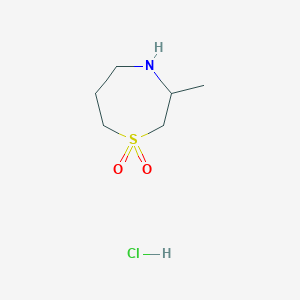
![6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2389997.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2389999.png)
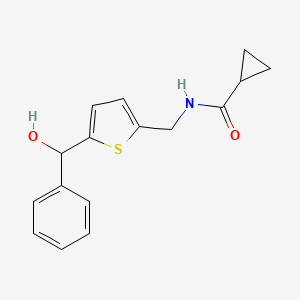
![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2390001.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide](/img/structure/B2390004.png)
![2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole](/img/structure/B2390005.png)
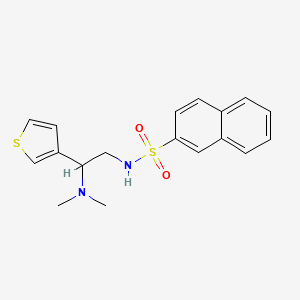
![3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2390007.png)
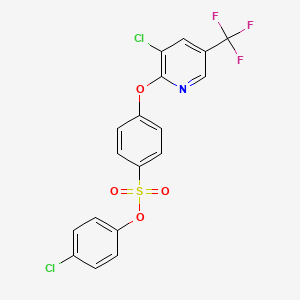
![4-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2390012.png)